propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole moiety at the 4-position of the pyrimidine ring. The core structure includes:
- A 1,2,3,4-tetrahydropyrimidine-2-one scaffold with a 6-methyl substituent.
- A propan-2-yl ester at the 5-position, distinguishing it from ethyl esters commonly seen in analogs.
- A pyrazole ring substituted with a 4-ethoxyphenyl group (3-position) and a phenyl group (1-position).
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H28N4O4/c1-5-33-20-13-11-18(12-14-20)23-21(15-30(29-23)19-9-7-6-8-10-19)24-22(25(31)34-16(2)3)17(4)27-26(32)28-24/h6-16,24H,5H2,1-4H3,(H2,27,28,32) |
InChI Key |
SACNGXHJLIEUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyrimidine ring. Key reagents and catalysts are used to facilitate these reactions, including acids, bases, and transition metal catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety protocols and environmental considerations are also critical in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives with potentially different properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, and other products. Its unique properties can enhance the performance and functionality of various industrial applications.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and biological activities:
Structural and Functional Differences
Ethoxy vs. Halogen Substituents: The 4-ethoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like 4-fluorophenyl () or 5-chloro (), which alter electronic density and binding affinity .
Core Modifications: The 2-oxo group in the target compound vs. Thione derivatives often exhibit enhanced resistance to enzymatic degradation .
Crystallographic and Physical Properties
Biological Activity
Propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 372.43 g/mol. Its structure features a combination of pyrazole and tetrahydropyrimidine moieties, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.43 g/mol |
| IUPAC Name | This compound |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets. It is hypothesized that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors to modulate signaling pathways.
- Antioxidant Activity : Potentially acting as an antioxidant, it may protect cells from oxidative stress.
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 µM to 50 µM depending on the specific cell type and derivative tested .
Antimicrobial Activity
Compounds containing the pyrazole ring have shown promising antimicrobial properties:
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
These results indicate that the compound may possess broad-spectrum antimicrobial activity .
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole-based compounds and evaluated their anticancer activities. One derivative demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF7) with an IC50 value of 25 µM. The study concluded that the presence of ethoxy and phenyl groups enhances anticancer efficacy .
Study on Antimicrobial Effects
Another study assessed the antimicrobial effects of similar compounds against pathogenic bacteria and fungi. The results indicated that compounds with a tetrahydropyrimidine structure exhibited enhanced activity against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections caused by these pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
